Methyl 9-decenoate is an unsaturated fatty acid methyl ester with the molecular formula C₁₁H₂₀O₂. It is characterized by a long carbon chain with a double bond located at the ninth position from the methyl end of the molecule. This compound is part of the family of methyl esters derived from fatty acids and is often studied for its potential applications in biodiesel production and as a chemical intermediate in various synthetic processes. Its structure includes a methyl group attached to a decenoate backbone, which contributes to its unique chemical properties and reactivity.
Due to its well-defined structure, Methyl 9-decenoate can be used as a reference standard in analytical techniques like Gas Chromatography [1]. This helps identify and quantify unknown compounds with similar properties. ()
Limited studies suggest Methyl 9-decenoate might possess some biological activity. For instance, one study investigated its insecticidal properties against the red flour beetle (Tribolium castaneum) [2]. However, more research is needed to confirm these findings and explore other potential bioactivities.
Research indicates that methyl 9-decenoate exhibits biological activity that may be beneficial in various contexts. It has been investigated for its potential antimicrobial properties, which could be useful in developing natural preservatives or therapeutic agents. Furthermore, its derivatives may show promise in agricultural applications as biopesticides or growth enhancers due to their interaction with plant metabolic pathways.
Several methods exist for synthesizing methyl 9-decenoate:
These synthesis methods are crucial for producing methyl 9-decenoate on both laboratory and industrial scales.
Methyl 9-decenoate finds applications in various fields:
Studies on the interactions of methyl 9-decenoate with other compounds reveal its role in complex chemical networks. For instance, its oxidation kinetics have been modeled to understand better how it behaves under combustion conditions typical in engines using biodiesel . Moreover, its interactions during polymerization processes have been examined to optimize the production of copolymers with desirable properties .
Methyl 9-decenoate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Methyl Oleate | C₁₈H₃₄O₂ | Contains a longer carbon chain (18 carbons) |
Methyl Linoleate | C₁₈H₃₄O₂ | Has two double bonds (unsaturated) |
Methyl Palmitoleate | C₁₆H₃₂O₂ | Shorter carbon chain (16 carbons) |
Methyl 5-decenoate | C₁₁H₂₀O₂ | Double bond located at the fifth carbon position |
Methyl 9-decenoate is unique due to its specific position of unsaturation (ninth carbon), which influences its reactivity and physical properties compared to these similar compounds. Its synthesis methods and applications further distinguish it within the broader category of fatty acid methyl esters.
Environmental Hazard